6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a triazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 6-methyl group and a 4-pyridin-2-ylpiperazine-1-carbonyl moiety. Its molecular formula is C17H18N6O2, with a molecular weight of 338.37 (purity >95%) .
Properties
IUPAC Name |
6-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-11-10-23-14(15(24)18-11)13(19-20-23)16(25)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZUSUCBLRAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through various types of intermolecular interactions, such as hydrogen bonds, hydrophobic c–h…π and π…π interactions.
Biological Activity
The compound 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of specific kinases and receptors that are crucial in cancer progression and pain modulation.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory effects on c-Met kinase, which is implicated in tumor growth and metastasis. In studies, it demonstrated an IC50 value in the nanomolar range, indicating potent inhibition .
- P2X3 Receptor Modulation : As a modulator of P2X3 receptors, it has potential applications in the treatment of pain conditions. This receptor is known to play a role in nociception .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values for various assays conducted with the compound:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
-
Anti-Cancer Studies :
- A study evaluated the compound's anti-cancer properties against several cell lines (A549, MCF-7, HeLa). The results indicated significant cytotoxicity at low micromolar concentrations, suggesting its potential as an anti-cancer agent .
- Mechanistic studies involving cell cycle analysis and apoptosis assays further supported its role as an effective therapeutic candidate.
- Anti-Tubercular Activity :
- Pain Modulation :
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation. A study highlighted the synthesis of pyrazolo derivatives that demonstrated selective activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The antimicrobial potential of 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can be inferred from studies on related compounds. For example, a class of pyridine derivatives was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition . This suggests that the target compound may also possess similar antimicrobial properties.
Enzyme Inhibition
Compounds containing the triazole and pyrazine moieties have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting p38 mitogen-activated protein kinase have been developed using similar scaffolds, indicating the potential for this compound to act as an enzyme inhibitor in various pathological conditions .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized novel pyrazolo derivatives and assessed their biological activity against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced efficacy .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of pyridine-based compounds were tested against common pathogens. The study employed disc diffusion methods to evaluate antibacterial activity and found several compounds with promising results against both Gram-positive and Gram-negative bacteria . This reinforces the potential application of this compound as an antimicrobial agent.
Data Summary Table
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Piperidine Moiety
Key structural analogs differ in the substituents on the piperazine/piperidine ring, impacting physicochemical properties and biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
